2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Description
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid is a thiazole-acetic acid derivative characterized by a 1,3-thiazole core substituted with a butyl group at position 2, a methyl group at position 4, and an acetic acid moiety at position 3. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory properties.
Properties
IUPAC Name |
2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-9-11-7(2)8(14-9)6-10(12)13/h3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQAYYXBLAQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(S1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable β-keto ester with thioamide under acidic conditions.
Substitution at the 2-Position: The butyl group can be introduced through nucleophilic substitution reactions.
Methylation at the 4-Position: This step involves the use of methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Acetic Acid Group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid is similar to other thiazole derivatives, such as 2-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone and 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridine. These compounds share the thiazole ring structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Key Observations :
- The butyl group in the target compound introduces greater lipophilicity compared to methyl or phenyl substituents, which may improve blood-brain barrier penetration or tissue distribution.
- Phenyl-substituted analogs (e.g., 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) exhibit higher molecular rigidity, favoring interactions with hydrophobic protein pockets .
Pharmacological Activity
- Anti-Infective Potential: Analogs like [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid show anti-T. gondii activity, suggesting thiazole-acetic acids may target parasitic enzymes .
- Metabolic Regulation : TTP399 acts as a glucokinase activator, while GW0742 and GW501516 are PPAR agonists, indicating structural flexibility for diverse targets .
Hypothesis : The butyl group in the target compound could enhance binding to hydrophobic enzyme pockets (e.g., kinases or PPARs) compared to smaller substituents.
Physicochemical Properties
- Solubility : Simpler analogs (e.g., 2-(4-methyl-1,3-thiazol-5-yl)acetic acid) are water-soluble, while bulkier derivatives like TTP399 require organic solvents .
- Melting Points : Methyl-substituted thiazoles (e.g., 139.5–140°C in ) have lower melting points than phenyl or butyl derivatives, which may exceed 200°C .
Biological Activity
2-(2-Butyl-4-methyl-1,3-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique thiazole ring structure, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.
The chemical formula of 2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid is , with a molecular weight of 213.3 g/mol. Its IUPAC name reflects its structural components, and it appears as a powder at room temperature. The compound's structural characteristics are crucial for its biological interactions and activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.3 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. The biological activity of 2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid can be categorized into several key areas:
1. Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. In particular, 2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid has shown promising results against various bacterial strains. A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive bacterial strains like Bacillus cereus and moderate activity against Escherichia coli .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiazole derivatives in neurological disorders. Compounds similar to 2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid have been identified as negative allosteric modulators of AMPA receptors, which play a crucial role in synaptic transmission and plasticity . This modulation can potentially protect neurons from excitotoxicity associated with conditions like Alzheimer's disease.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly influence the compound's potency and selectivity for biological targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of bulky groups at specific positions on the thiazole ring can enhance selectivity and potency against targeted enzymes or receptors.
- Hydrophobic Interactions : The interaction between hydrophobic regions of the compound and target proteins is critical for binding affinity.
- Functional Groups : Different functional groups attached to the thiazole ring can alter solubility and bioavailability, impacting overall efficacy .
Case Studies
Several studies have investigated the biological activities of related thiazole compounds:
- Antimicrobial Study : A recent investigation highlighted that certain thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in 2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid could yield effective antimicrobial agents .
- Cancer Cell Line Research : In vitro studies using thiazole derivatives showed significant cytotoxic effects on various cancer cell lines, with some compounds inducing apoptosis through caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for 2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid, and how can reaction conditions be optimized?
The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea derivatives and α-halo ketones or esters. For example, refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid under controlled temperature (3–5 hours) is a common approach . Optimization may include adjusting stoichiometry, solvent polarity, and temperature. Post-synthetic purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to achieving high purity .
Q. How can researchers characterize the stability of 2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid under varying pH and temperature conditions?
Stability studies should employ accelerated degradation protocols:
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
- pH stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC-DAD, focusing on retention time shifts or new peaks .
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines.
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Reverse-phase HPLC-DAD is widely used for quantification. Key parameters:
- Column : C18 with a mobile phase of acetonitrile/water (0.1% formic acid).
- Detection : UV absorption at 220–280 nm, depending on the thiazole ring’s conjugation .
- Validation : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) per ICH guidelines.
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of 2-(2-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid in novel reactions?
Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states. For instance:
- Use Gaussian or ORCA software to calculate activation energies for nucleophilic attacks on the thiazole ring.
- Combine with machine learning (ML) tools to predict optimal catalysts or solvents .
- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) .
Q. How should researchers address contradictory spectral data (e.g., NMR, IR) for this compound?
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies:
- NMR : Compare experimental H/C spectra with DFT-simulated spectra (e.g., using ACD/Labs or MestReNova).
- IR : Assign vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) and cross-reference with X-ray crystallography data .
- Case study : For thiazolidinone analogs, discrepancies in NH stretching frequencies were resolved by analyzing crystal packing effects .
Q. What strategies are effective for studying the bioactivity of this compound against enzyme targets?
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., cyclooxygenase-2 or kinases). Prioritize binding poses with low ΔG values.
- Enzymatic assays : Perform kinetic studies (e.g., IC₅₀ determination) under physiological pH and temperature.
- Metabolite profiling : Use LC-MS to identify phase I/II metabolites, ensuring biological relevance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
